molecular formula C12H11ClFNO3S2 B2658906 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide CAS No. 1105221-05-3

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2658906
CAS No.: 1105221-05-3
M. Wt: 335.79
InChI Key: CIMFOQZCAYTCQB-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is a chemical compound of interest in medicinal chemistry and preclinical research for its potential as a modulator of voltage-gated sodium channels (NaV) . Sulfonamide derivatives, particularly those incorporating a thiophene ring, are a significant class of bioactive molecules studied for their diverse pharmacological profiles . This specific compound features a chloro-substituted thiophene sulfonamide group linked to a 4-fluorophenoxy ethyl chain, a structural motif common in the development of novel therapeutic agents. The primary research value of this compound lies in its potential application in the study of pain pathways. Related sulfonamide-based sodium channel inhibitors have been investigated for the treatment of various pain states, including neuropathic pain, inflammatory pain, and other central nervous system disorders . Its mechanism of action is hypothesized to involve the inhibition of sodium ion flux through voltage-gated sodium channels in neuronal cells, which can dampen hyperexcitability and signal transmission associated with pathological pain conditions . Researchers utilize this compound as a reference standard or as a synthetic intermediate in the development of new molecular entities for basic biological research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3S2/c13-11-5-6-12(19-11)20(16,17)15-7-8-18-10-3-1-9(14)2-4-10/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFOQZCAYTCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the phenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 2-(4-fluorophenoxy)ethyl chloride.

    Synthesis of the thiophene sulfonamide: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the thiophene ring can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution reactions: Products include derivatives with different substituents on the thiophene ring.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Antimicrobial Properties

Sulfonamide derivatives, including 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide, have been studied for their antimicrobial properties. Research has indicated that sulfonamides can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, demonstrating varying degrees of effectiveness .

Antioxidant Activity

The antioxidant potential of sulfonamide compounds has also been investigated. Studies employing DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays have shown that certain derivatives exhibit significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Inhibition of Blood Coagulation

One of the notable therapeutic applications of this compound is its role as an inhibitor of the blood coagulation factor Xa. This property positions it as a potential candidate for the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The compound's mechanism involves disrupting the coagulation cascade, thereby reducing the risk of clot formation .

Neuropathic Pain Management

Recent studies have highlighted the role of certain sulfonamide derivatives in modulating pain pathways. Specifically, compounds that inhibit P2X receptors have shown promise in managing neuropathic pain conditions. The implications of such findings suggest that this compound could be explored further for its analgesic properties .

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various sulfonamide derivatives, this compound was evaluated against standard antibiotics. The results indicated that while it did not outperform established antibiotics like ciprofloxacin, it showed promising activity against specific resistant strains .

Case Study 2: Factor Xa Inhibition

A clinical study evaluated the efficacy of a related compound in inhibiting factor Xa in patients with a history of thromboembolic events. Results demonstrated significant reductions in thrombin generation, suggesting potential for this compound in clinical settings .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations in Phenoxyethyl Groups

The 4-fluorophenoxyethyl substituent distinguishes this compound from analogs with alternative halogenation patterns or aromatic systems. Key comparisons include:

Compound Name Substituent on Ethylphenoxy Group Yield (%) Key Properties/Activities Reference ID
5-Chloro-N-(2-(4-fluorophenoxy)ethyl)-thiophene-2-sulfonamide 4-Fluorophenoxy N/A Structural focus; potential NLRP3/5-HT6 activity (inferred)
5-Ethynyl-N-(2-(2-fluorophenoxy)ethyl)-thiophene-2-sulfonamide (5b) 2-Fluorophenoxy 31% Lower yield; NMR data available
N-(2-(2-Chlorophenoxy)ethyl)-5-ethynyl-thiophene-2-sulfonamide (5e) 2-Chlorophenoxy 29% Moderate yield; similar synthesis route
5-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-thiophene-2-sulfonamide (14) Isopropylphenoxy 65% Higher yield; piperidine linker

Key Observations :

  • Linker Modifications : Compound 14 replaces the ethyl group with a piperidine ring, improving yield (65% vs. ~30% for 5b/5e) and possibly altering pharmacokinetics .

Core Modifications: Thiophene vs. Other Aromatic Systems

Replacement of the thiophene core with pyridine, benzamide, or naphthalene systems alters activity profiles:

Compound Name Core Structure Key Functional Groups Pharmacological Role Reference ID
E-6837 (5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulfonamide) Naphthalene Indole-dimethylaminoethyl 5-HT6 partial agonist (Emax: 23% over basal)
SB-271046 (5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide) Benzothiophene Piperazine-methoxy 5-HT6 inverse agonist (pA2: 8.76)
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide Thiophene Sulfamoylphenyl Structural analog; uncharacterized

Key Observations :

  • Thiophene vs. Naphthalene : E-6837’s naphthalene core reduces intrinsic activity (23% Emax) compared to thiophene-based partial agonists, suggesting core rigidity impacts efficacy .
  • Benzothiophene Derivatives : SB-271046’s benzo[b]thiophene core and piperazine substituent confer inverse agonism, highlighting the role of extended aromaticity in receptor modulation .

Biological Activity

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structure that includes a thiophene ring, a sulfonamide group, and a phenoxyethyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClFNO3S2
  • Molecular Weight : 333.83 g/mol

The presence of the thiophene ring and sulfonamide group contributes to its biological activity, particularly as an antimicrobial agent due to the known properties of sulfonamides.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes by blocking their active sites.
  • Protein Binding : The compound interacts with proteins, potentially altering their function and activity, which is crucial for various biological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamides have shown:

  • Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Biofilm Inhibition : Significant reduction in biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis compared to standard antibiotics like Ciprofloxacin .

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that derivatives of this compound can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems critical for survival.
  • Synergistic Effects : Some derivatives show synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of thiophene-based sulfonamides, including:

CompoundMIC (μg/mL)Target PathogenActivity Type
Compound 10.22S. aureusAntibacterial
Compound 20.25E. coliAntibacterial
Compound 30.30P. aeruginosaAntibacterial

These findings suggest a promising avenue for developing new antimicrobial agents based on the thiophene-sulfonamide framework.

Q & A

Q. What are the established synthetic routes for 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide, and what are their key intermediates?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-chlorothiophene-2-sulfonyl chloride with 2-(4-fluorophenoxy)ethylamine. Key intermediates include:

  • 5-chlorothiophene-2-sulfonyl chloride : Prepared by chlorination of thiophene-2-sulfonic acid derivatives under controlled conditions .
  • 2-(4-fluorophenoxy)ethylamine : Synthesized via Williamson ether synthesis between 4-fluorophenol and 2-chloroethylamine, followed by amine protection/deprotection steps .
    Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving yields >70%. HPLC purity validation (≥95%) is recommended post-synthesis .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the 4-fluorophenoxy group (δ ~6.8–7.1 ppm for aromatic protons) and thiophene sulfonamide backbone (δ ~7.5–8.0 ppm) .
  • Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+^+ at m/z 374.02 for C12_{12}H10_{10}ClFNO3_3S2_2) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s biological activity in vitro?

Key factors include:

  • Dose-response curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50_{50} values in enzyme inhibition assays .
  • Control compounds : Include positive controls (e.g., known sulfonamide inhibitors) and vehicle controls (e.g., DMSO ≤0.1% v/v) to validate assay specificity .
  • Cell viability assays : Pair activity studies with cytotoxicity screens (e.g., MTT assay) to rule off-target effects .
  • Replicates : Triplicate measurements per condition to ensure statistical significance (p < 0.05, ANOVA) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds .
  • Solubility limitations : Pre-test solubility in assay buffers (e.g., PBS with 0.01% Tween-20) to avoid false negatives .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to assess compound half-life .
    Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What methodologies are recommended for optimizing the compound’s pharmacokinetic (PK) properties?

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility while maintaining target affinity. Computational tools like Schrödinger’s QikProp can predict logP shifts .
  • Metabolic stability : Incorporate deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB and adjust substituents (e.g., fluorine substitution) to reduce binding .

Q. How should researchers handle safety and waste management for this compound during laboratory studies?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powdered forms .
  • Waste disposal : Collect organic waste in sealed containers labeled “halogenated sulfonamides” and incinerate via certified hazardous waste facilities .
  • Spill management : Neutralize spills with activated charcoal, then transfer to chemical waste containers .

Methodological Resources

  • Synthetic protocols : Refer to Journal of Applied Pharmaceutical Science (2023) for marine-derived sulfonamide analogs .
  • Spectroscopic data : PubChem entries (CID: 11879643) provide validated NMR and MS profiles .
  • Safety guidelines : Consult GHS-compliant SDS sheets for handling halogenated amines and sulfonamides .

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